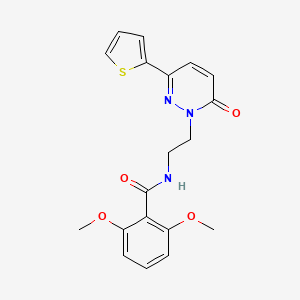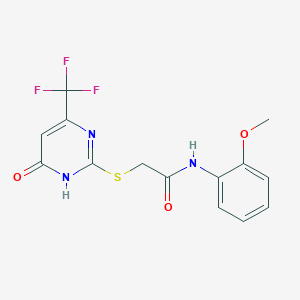![molecular formula C17H24N2O5 B2572031 Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate CAS No. 934665-23-3](/img/structure/B2572031.png)
Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate
概要
説明
Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate, also known as 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate (TBC-HAC), is a chemical compound that has been widely used in the synthesis of many compounds. It is a versatile reagent used in organic synthesis and has been used in the synthesis of a variety of compounds such as peptides, nucleosides, and amino acids. It is also used in the synthesis of heterocyclic compounds and in the preparation of a variety of organic compounds.
科学的研究の応用
TBC-HAC has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, nucleosides, and amino acids. It has also been used in the synthesis of heterocyclic compounds and in the preparation of a variety of organic compounds. It has been used in the study of enzyme inhibitors and in the synthesis of novel compounds for drug discovery.
作用機序
The mechanism of action of TBC-HAC is not completely understood. It is believed that the reaction is initiated by the nucleophilic attack of the tert-butyl carbamate on the hydroxyazetidine-1-carboxylate. This reaction is followed by the formation of a cyclic intermediate, which is then converted to the desired product.
生化学的および生理学的効果
The biochemical and physiological effects of TBC-HAC are not yet fully understood. It is believed that the reaction of TBC-HAC with biological molecules may lead to the formation of new compounds that may have different physiological effects. It is also possible that the reaction of TBC-HAC with biological molecules may lead to the formation of new compounds that may have different biochemical effects.
実験室実験の利点と制限
TBC-HAC has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also a versatile reagent that can be used in the synthesis of a variety of compounds. One of the main advantages of TBC-HAC is that it can be used in reactions that are not easily carried out using other reagents.
However, there are some limitations to using TBC-HAC in laboratory experiments. It is a relatively reactive reagent and can lead to the formation of unwanted side products. It is also a relatively toxic compound and should be handled with care.
将来の方向性
TBC-HAC has many potential applications in the field of organic synthesis and drug discovery. It can be used in the synthesis of novel compounds for drug discovery, in the study of enzyme inhibitors, and in the synthesis of peptides, nucleosides, and amino acids. It can also be used in the synthesis of heterocyclic compounds and in the preparation of a variety of organic compounds. Additionally, further research into the biochemical and physiological effects of TBC-HAC may lead to the development of new compounds with novel properties.
特性
IUPAC Name |
benzyl 3-hydroxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-16(2,3)24-14(20)18-10-17(22)11-19(12-17)15(21)23-9-13-7-5-4-6-8-13/h4-8,22H,9-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRVFNPLGPHVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2571949.png)
![2-iodo-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2571951.png)
![Pyrazolo[1,5-a]pyridin-4-ylmethanol](/img/structure/B2571952.png)
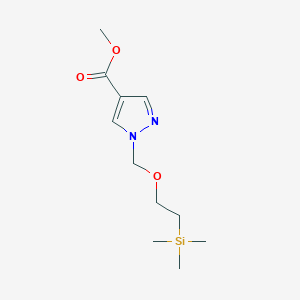
![N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2571955.png)
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2571956.png)
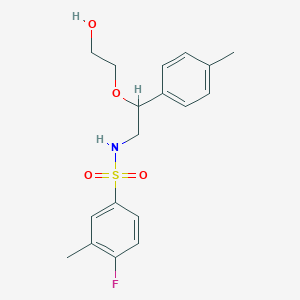
![3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571958.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2571961.png)
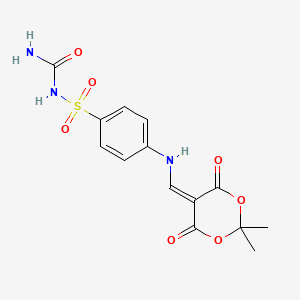
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate](/img/structure/B2571965.png)
![7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2571966.png)
